1,2-Dipalmitoyl-sn-glycerol 1,2-Dipalmitoyl-sn-glycerol 1,2-dipalmitoyl-sn-glycerol is a 1,2-diacyl-sn-glycerol in which both acyl groups are specified as palmitoyl (hexadecanoyl). It has a role as a mouse metabolite. It is a 1,2-diacyl-sn-glycerol and a 1,2-dipalmitoylglycerol.
DG(16:0/16:0/0:0), also known as DAG(16:0/16:0) or diacylglycerol(32:0), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(16:0/16:0/0:0) is considered to be a diradylglycerol lipid molecule. DG(16:0/16:0/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:0/16:0/0:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(16:0/16:0/0:0) is primarily located in the membrane (predicted from logP). DG(16:0/16:0/0:0) participates in a number of enzymatic reactions. In particular, DG(16:0/16:0/0:0) can be biosynthesized from PA(16:0/16:0) through the action of the enzyme phosphatidate phosphatase. Furthermore, DG(16:0/16:0/0:0) and myristoleoyl-CoA can be converted into TG(16:0/16:0/14:1(9Z)); which is catalyzed by the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(16:0/16:0/0:0) can be biosynthesized from PA(16:0/16:0) through the action of the enzyme phosphatidate phosphatase. Finally, DG(16:0/16:0/0:0) and palmityl-CoA can be converted into TG(16:0/16:0/16:0)[iso]; which is mediated by the enzyme diacylglycerol O-acyltransferase. In humans, DG(16:0/16:0/0:0) is involved in the glycerolipid metabolism pathway, phospholipid biosynthesis pathway, the D-glyceric acidura pathway, and phosphatidylethanolamine biosynthesis pe(16:0/16:0) pathway. DG(16:0/16:0/0:0) is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:0/16:0/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/16:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway, familial lipoprotein lipase deficiency, and de novo triacylglycerol biosynthesis TG(16:0/16:0/14:1(9Z)) pathway.
Brand Name: Vulcanchem
CAS No.: 30334-71-5
VCID: VC0135180
InChI: InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3/t33-/m0/s1
SMILES: CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC
Molecular Formula: C35H68O5
Molecular Weight: 568.9 g/mol

1,2-Dipalmitoyl-sn-glycerol

CAS No.: 30334-71-5

Reference Standards

VCID: VC0135180

Molecular Formula: C35H68O5

Molecular Weight: 568.9 g/mol

1,2-Dipalmitoyl-sn-glycerol - 30334-71-5

CAS No. 30334-71-5
Product Name 1,2-Dipalmitoyl-sn-glycerol
Molecular Formula C35H68O5
Molecular Weight 568.9 g/mol
IUPAC Name [(2S)-2-hexadecanoyloxy-3-hydroxypropyl] hexadecanoate
Standard InChI InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3/t33-/m0/s1
Standard InChIKey JEJLGIQLPYYGEE-XIFFEERXSA-N
Isomeric SMILES CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCCCCCC
SMILES CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC
Appearance Assay:≥95%A crystalline solid
Physical Description Solid
Description 1,2-dipalmitoyl-sn-glycerol is a 1,2-diacyl-sn-glycerol in which both acyl groups are specified as palmitoyl (hexadecanoyl). It has a role as a mouse metabolite. It is a 1,2-diacyl-sn-glycerol and a 1,2-dipalmitoylglycerol.
DG(16:0/16:0/0:0), also known as DAG(16:0/16:0) or diacylglycerol(32:0), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(16:0/16:0/0:0) is considered to be a diradylglycerol lipid molecule. DG(16:0/16:0/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:0/16:0/0:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(16:0/16:0/0:0) is primarily located in the membrane (predicted from logP). DG(16:0/16:0/0:0) participates in a number of enzymatic reactions. In particular, DG(16:0/16:0/0:0) can be biosynthesized from PA(16:0/16:0) through the action of the enzyme phosphatidate phosphatase. Furthermore, DG(16:0/16:0/0:0) and myristoleoyl-CoA can be converted into TG(16:0/16:0/14:1(9Z)); which is catalyzed by the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(16:0/16:0/0:0) can be biosynthesized from PA(16:0/16:0) through the action of the enzyme phosphatidate phosphatase. Finally, DG(16:0/16:0/0:0) and palmityl-CoA can be converted into TG(16:0/16:0/16:0)[iso]; which is mediated by the enzyme diacylglycerol O-acyltransferase. In humans, DG(16:0/16:0/0:0) is involved in the glycerolipid metabolism pathway, phospholipid biosynthesis pathway, the D-glyceric acidura pathway, and phosphatidylethanolamine biosynthesis pe(16:0/16:0) pathway. DG(16:0/16:0/0:0) is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:0/16:0/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/16:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway, familial lipoprotein lipase deficiency, and de novo triacylglycerol biosynthesis TG(16:0/16:0/14:1(9Z)) pathway.
Synonyms Hexadecanoic Acid 1,1’-[(1S)-1-(Hydroxymethyl)-1,2-ethanediyl] Ester; (S)-(-)-1,2-Dipalmitin; (S)-1-(Hydroxymethyl)ethane-1,2-diyl Dipalmitate; 1,2-Di-O-palmitoyl-sn-glycerol; L-1,2-Dipalmitin; NSC 269964; sn-1,2-Dipalmitin;
PubChem Compound 644078
Last Modified Nov 11 2021
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